5'-Chloro-5'-deoxyadenosine

Description

Historical Context and Discovery within Nucleoside Analogue Research

The journey of 5'-Chloro-5'-deoxyadenosine began within the broader exploration of nucleoside analogues, a field that gained momentum in the mid-20th century. Scientists were driven by the goal of synthesizing nucleoside derivatives with altered biological activities and improved stability. Early synthetic routes to this compound involved the selective chlorination of adenosine (B11128). A notable three-step synthesis was developed by Robins and his colleagues, which utilized thionyl chloride and pyridine (B92270) in acetonitrile. google.com A significant breakthrough in understanding this compound came with the discovery of its natural occurrence. Researchers found that the marine actinomycete, Salinispora tropica, naturally produces this compound. nih.gov This bacterium employs an S-adenosyl-L-methionine-dependent chlorinase enzyme, named SalL, to halogenate S-adenosyl-L-methionine (SAM) and produce this compound. nih.govtcichemicals.com This discovery was pivotal, as it demonstrated nature's sophisticated enzymatic machinery for incorporating halogen atoms into nucleoside structures. nih.gov

The development of research on this compound has also been closely linked with advancements in understanding adenosine receptor pharmacology. Initial studies on adenosine analogs showed that modifications at the 5'-position could greatly impact receptor selectivity and binding affinity. This spurred systematic investigations into halogenated adenosine derivatives, with this compound emerging as a compound of particular interest.

Significance of Halogenated Nucleoside Analogues in Biological Chemistry

Halogenated nucleoside analogues represent a critical class of compounds in biological chemistry and drug discovery. The incorporation of a halogen atom, such as chlorine, bromine, or fluorine, into a nucleoside scaffold can dramatically alter its biological properties. rsc.orgnih.gov This modification can enhance the compound's metabolic stability, cellular uptake, and interaction with target enzymes or receptors. rsc.org

The presence of a halogen can lead to increased lipophilicity, which can improve a molecule's ability to cross cell membranes. Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can influence the binding affinity and selectivity of a compound for its biological target. nih.gov

Many halogenated nucleoside analogues have found applications as antiviral and anticancer agents. rsc.org For instance, cladribine (B1669150) (2-chlorodeoxyadenosine) is a drug used in the treatment of hairy cell leukemia. pharmacology2000.com The effectiveness of these compounds often stems from their ability to mimic natural nucleosides and thereby interfere with DNA and RNA synthesis or other crucial cellular processes. The study of halogenated nucleosides continues to be a vibrant area of research, with scientists exploring new ways to leverage the unique properties of halogens to design more effective therapeutic agents. ec2-big-nse.de

Overview of Research Trajectories for this compound

Research on this compound has followed several key trajectories, reflecting its diverse biological activities.

Adenosine Receptor Agonism: A primary focus of research has been its role as a selective agonist for adenosine receptors, particularly the A1 subtype. nih.gov Studies have investigated its potential in alleviating neuropathic pain by acting on these receptors, which are involved in modulating nociceptive thresholds and spinal glial activation. nih.govresearchgate.net

Enzymatic and Biosynthetic Pathways: The discovery of its natural production in Salinispora tropica has opened up research into the enzymatic halogenation process. nih.gov The chlorinase enzyme SalL, which catalyzes the formation of this compound from SAM, has been a subject of intense study to understand its mechanism and substrate specificity. nih.govtcichemicals.com This compound is a crucial intermediate in the biosynthesis of salinosporamide A, a potent proteasome inhibitor with anticancer properties. nih.govtcichemicals.comcaymanchem.com

Inhibition of Cellular Processes: Research has also explored its effects on various cellular functions. For example, studies have shown that this compound can inhibit the phosphorylation of phosphatidylinositol and myosin light chain in smooth muscle, suggesting a potential role as a vasodilator. nih.gov It is also known to be phosphorylated by cellular kinases to its active triphosphate form, which can then inhibit DNA and RNA synthesis.

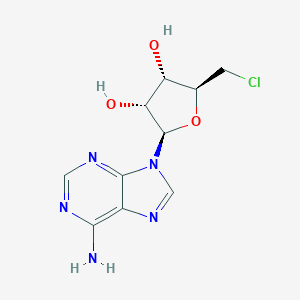

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSNPOMTKFZDHZ-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10875948 | |

| Record name | 5'-CHLORO-5'-DEOXYADENOSINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892-48-8 | |

| Record name | 5′-Chloro-5′-deoxyadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=892-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Chloro-5'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-CHLORO-5'-DEOXYADENOSINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Chemoenzymatic Synthesis of 5 Chloro 5 Deoxyadenosine

Enzymatic Pathways and Mechanisms

The enzymatic synthesis of 5'-ClDA is a fascinating example of biological halogenation, proceeding through a nucleophilic substitution mechanism rather than the more common oxidative routes. nih.gov

Role of SAM-Dependent Chlorinases, particularly SalL

The primary enzyme responsible for the biosynthesis of 5'-ClDA is a SAM-dependent chlorinase. caymanchem.com A well-characterized example is the enzyme SalL, isolated from the marine bacterium Salinispora tropica. nih.govnih.gov SalL, also known as adenosyl-chloride synthase, catalyzes the conversion of SAM and a chloride ion into 5'-ClDA and L-methionine. nih.govqmul.ac.uk This reaction is the first dedicated step in the biosynthetic pathway of salinosporamide A, a potent proteasome inhibitor with anticancer activity. nih.govnih.gov The critical role of SalL was confirmed through genetic studies where the inactivation of the salL gene in S. tropica led to the complete cessation of salinosporamide A production. nih.gov SalL belongs to a family of enzymes that perform nucleophilic substitution on SAM and are homologous to fluorinases. nih.govacs.org

Mechanism of Nucleophilic Attack of Chloride at C5' Ribosyl Carbon of SAM

The enzymatic formation of 5'-ClDA proceeds via a reversible, nucleophilic attack of a chloride ion on the C5' ribosyl carbon of S-adenosyl-L-methionine (SAM). nih.govnih.gov This reaction follows a classic SN2-type substitution mechanism. nih.govnih.gov In this process, the chloride nucleophile attacks the electrophilic C5' carbon of SAM, resulting in the cleavage of the C5'-S bond and the concurrent displacement of L-methionine, which acts as the leaving group. nih.govnih.gov Structural studies of a catalytically inactive SalL mutant complexed with both SAM and a chloride ion have provided strong evidence for this mechanism, revealing a colinear alignment of the chloride ion, the C5' carbon, and the sulfur atom of SAM, which is the ideal geometry for an SN2 transition state. rsc.org It is proposed that the positively charged sulfonium (B1226848) group of SAM plays a crucial role in stabilizing this transition state. nih.gov

Thermodynamics and Equilibrium of SalL-Catalyzed Reactions

The reaction catalyzed by the chlorinase SalL is reversible. nih.govnih.gov Kinetic studies have demonstrated that the in vitro equilibrium of this reaction strongly favors the reverse direction—the synthesis of SAM from 5'-ClDA and L-methionine. nih.govnih.govresearchgate.net The enzymatic efficiency, expressed as kcat/Km, for the synthesis of SAM is several orders of magnitude higher than that for the forward reaction, which produces 5'-ClDA. nih.gov This thermodynamic preference for SAM synthesis makes SalL a valuable biocatalyst for the chemoenzymatic production of SAM and its various analogs by reacting 5'-ClDA with L-methionine or its derivatives. nih.govnih.gov

| Reaction Direction | Reactants | Products | Favored Direction (in vitro) | Relative Enzyme Efficiency (kcat/Km) |

|---|---|---|---|---|

| Forward | S-adenosyl-L-methionine (SAM) + Cl- | 5'-Chloro-5'-deoxyadenosine (5'-ClDA) + L-methionine | Unfavored | Low |

| Reverse | This compound (5'-ClDA) + L-methionine | S-adenosyl-L-methionine (SAM) + Cl- | Favored | High (orders of magnitude greater than forward) |

Comparison with Fluorinase Enzymes (e.g., 5'-FDAS from Streptomyces cattleya)

The chlorinase SalL shares significant structural and functional homology with the fluorinase enzyme 5'-fluoro-5'-deoxyadenosine (B1198245) synthase (5'-FDAS or FlA) from the bacterium Streptomyces cattleya. nih.govwikipedia.org These enzymes have approximately 35% amino acid sequence identity and both belong to the DUF-62 protein superfamily. nih.govnih.govacs.orgnih.gov Both catalyze a nucleophilic SN2 reaction at the C5' position of SAM, displacing L-methionine with a halide ion. nih.govnih.gov However, while SalL uses chloride, 5'-FDAS uses fluoride (B91410) to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA), a precursor to fluorinated metabolites like fluoroacetate. nih.govukri.org

A primary distinction lies in their halide specificity. SalL is unable to catalyze fluorination, whereas 5'-FDAS shows a strong preference for fluoride but can utilize chloride, albeit inefficiently. acs.orgrsc.org The fluorinase-catalyzed chlorination reaction is thermodynamically unfavorable and only proceeds if the L-methionine product is continuously removed to shift the reaction equilibrium. wikipedia.org In contrast, SalL can effectively use chloride, bromide, and iodide as substrates, but not fluoride. nih.gov

Structural Basis for Halide Binding and Selectivity in Halogenases

Halide selectivity in SAM-dependent halogenases like SalL and 5'-FDAS is determined by a combination of factors including the halide's ionic radius, electronegativity, and the architecture of the enzyme's halide-binding site. acs.org The structural basis for the differing specificities of SalL and 5'-FDAS lies in subtle but critical differences in their active sites. acs.org

The fluorinase (5'-FDAS) possesses a small, largely hydrophobic pocket for binding the fluoride ion, which features a key serine residue (Ser158). acs.orgrsc.org This pocket is perfectly sized for the small fluoride ion (ionic radius: 1.33 Å). acs.org It is proposed that upon SAM binding, the active site forces the desolvation of the fluoride ion, and the positive charge on the sulfur of SAM helps to stabilize the now highly reactive "naked" fluoride for nucleophilic attack. rsc.org

In the chlorinase (SalL), this critical serine is replaced by a smaller glycine (B1666218) residue (Gly131). acs.orgnih.gov This substitution enlarges the halide-binding pocket, making it unable to effectively bind the small fluoride ion but capable of accommodating the larger chloride (1.81 Å), bromide (1.96 Å), and iodide (2.20 Å) ions. acs.org Additionally, the fluorinase contains a 23-residue loop that is absent in SalL, which further contributes to the distinct architecture of their respective active sites and their resulting halide specificities. nih.govresearchgate.net

| Feature | Chlorinase (SalL) | Fluorinase (5'-FDAS) | Reference |

|---|---|---|---|

| Preferred Halide | Cl-, Br-, I- | F- | nih.govacs.orgrsc.org |

| Key Active Site Residue | Gly131 | Ser158 | acs.orgnih.gov |

| Halide Binding Pocket Size | Larger | Smaller | acs.org |

| Unique Structural Element | None | 23-residue N-terminal loop | nih.govresearchgate.net |

Halogenation Specificity and Substrate Accommodation

The specificity for which halide is used as a substrate is a direct consequence of how each enzyme accommodates the ion within its active site. rsc.org SalL from S. tropica is highly specific for catalyzing reactions with chloride, bromide, and iodide, showing no detectable activity with fluoride. nih.govacs.org This specificity is governed by the larger halide-binding pocket created by the Gly131 residue and other defining residues like Tyr70 and Trp129. acs.orgnih.gov

Conversely, the fluorinase 5'-FDAS is highly selective for fluoride, a result of its smaller, precisely shaped active site containing Ser158. acs.orgrsc.org While it can accommodate chloride to a limited degree, its efficiency is very low. rsc.orgrsc.org The significant kinetic barrier for these enzymes is the energy required to strip the strongly bound water molecules from the halide ion (desolvation) within the active site. wikipedia.org This barrier is particularly high for the small, highly solvated fluoride ion, and the fluorinase active site is uniquely structured to overcome this challenge for fluoride, but less so for other halides. wikipedia.orgrsc.org The structural differences in the ion-binding site are therefore the primary determinants of substrate accommodation and halogenation specificity in these enzymes. acs.org

Chemoenzymatic Synthetic Methodologies

The convergence of biological catalysts and chemical synthesis has provided powerful tools for the production of complex molecules like this compound and its analogs.

Preparation of Recombinant Chlorinase Enzymes (e.g., SalL) for Synthesis

A key enzyme in the chemoenzymatic synthesis involving this compound is the chlorinase SalL, originally discovered in the marine bacterium Salinispora tropica. nih.govnih.gov This enzyme catalyzes the reversible reaction between S-adenosyl-L-methionine (SAM) and chloride ions to form ClDA and L-methionine. nih.govnih.gov For synthetic applications, recombinant SalL is commonly produced in Escherichia coli. nih.gov The salL gene is typically inserted into an expression vector, such as one containing a polyhistidine tag (e.g., His8 tag), which facilitates purification. nih.gov The recombinant protein can be expressed in high yields, with reports of over 60 mg of soluble enzyme per liter of E. coli culture. nih.gov This scalability is crucial for the large-scale chemoenzymatic synthesis of SAM and its analogs. nih.gov

Scalability and Diastereoselectivity in Analog Formation

Chemoenzymatic methods employing SalL offer significant advantages in terms of scalability and stereochemical control. The enzyme exhibits high diastereoselectivity, producing SAM analogs with greater than 95% diastereomeric excess. This precision is difficult to achieve through traditional chemical synthesis, which often results in mixtures of stereoisomers. nih.gov The ability to produce SalL in large quantities from recombinant sources further enhances the industrial scalability of these chemoenzymatic processes.

Synthesis of S-Adenosyl-L-Methionine (SAM) and Analogs from this compound

While SalL catalyzes the formation of ClDA from SAM in vivo, the in vitro equilibrium of the reaction favors the reverse direction—the synthesis of SAM from ClDA and L-methionine. nih.govnih.gov This reversible nature is exploited for the chemoenzymatic synthesis of SAM and its analogs. Given that SAM is an expensive and unstable molecule, this in situ generation from the stable and commercially available ClDA provides a more economical and practical approach. nih.govnih.gov Furthermore, the substrate promiscuity of SalL allows for the synthesis of various non-natural SAM analogs by using L-methionine congeners, expanding the chemical space for applications in methylation studies and the development of enzyme inhibitors. nih.gov

Synthetic Routes for this compound and Derivatives

Chemical synthesis provides a direct and versatile approach to this compound and its derivatives, allowing for modifications that may not be accessible through enzymatic routes.

Selective Chlorination of Adenosine (B11128) at the 5'-Position

The primary chemical method for synthesizing this compound involves the selective chlorination of the 5'-hydroxyl group of adenosine. This transformation requires careful control of reaction conditions to avoid unwanted reactions at other functional groups of the adenosine molecule.

A common and effective method for the 5'-chlorination of adenosine involves the use of thionyl chloride (SOCl₂) in the presence of a base, such as pyridine (B92270), in a suitable solvent like acetonitrile. researchgate.netgoogle.com The reaction is typically carried out at low temperatures, for instance, between -13 °C and -3 °C, to enhance selectivity. google.comgoogle.com Pyridine acts as a base to neutralize the HCl generated during the reaction and also participates in the reaction mechanism. researchgate.netgoogle.com The reaction proceeds through the formation of a 2',3'-O-sulfinyl intermediate, which then undergoes intramolecular rearrangement and reaction with chloride to yield the 5'-chloro product. researchgate.net Subsequent workup with aqueous methanolic ammonia (B1221849) removes the sulfinyl protecting group to afford this compound. researchgate.netgoogle.com Other chlorinating agents like phosphorus oxychloride have also been utilized. An optimized process involves reacting adenosine with about 3 equivalents of thionyl chloride and 2 equivalents of pyridine in acetonitrile. google.comgoogle.com

Table 1: Reagents and Conditions for Selective 5'-Chlorination of Adenosine

| Reagent(s) | Base | Solvent | Temperature | Yield (%) | Reference(s) |

| Thionyl Chloride | Pyridine | Acetonitrile | 0°C to ambient | >90 | researchgate.netgoogle.com |

| Thionyl Chloride | Pyridine | Acetonitrile | -8°C | 91 | google.com |

| Thionyl Chloride | Hexamethylphosphoramide (B148902) (HMPA) | - | - | - | researchgate.net |

This table summarizes common reagents and conditions for the selective 5'-chlorination of adenosine. Yields can vary based on specific reaction parameters and workup procedures.

Formation and Deprotection of 2',3'-O-Sulfinylnucleoside Intermediates

A significant method for the chemical synthesis of this compound involves the formation of a 2',3'-O-sulfinylnucleoside intermediate. google.comgoogle.comresearchgate.net This process begins with the treatment of adenosine with thionyl chloride (SOCl₂) and pyridine in a solvent like acetonitrile. google.comresearchgate.net This reaction, typically initiated at 0 °C and then warmed to ambient temperature, results in the nearly quantitative formation of a mixture of diastereomeric 5'-chloro-5'-deoxy-2',3'-O-sulfinyladenosine intermediates. google.comgoogle.comresearchgate.net

A key advantage of this method is the subsequent deprotection step, which can be performed without the use of hexamethylphosphoramide (HMPA), a suspected carcinogen. researchgate.net The isolated mixture of sulfinyl intermediates is treated with aqueous methanolic ammonia at room temperature. google.comgoogle.com This step effectively removes the 2',3'-O-sulfinyl protecting group, yielding this compound. google.comgoogle.com For instance, one described method yielded 63% of the final product after this deprotection step. google.comgoogle.com

Alternative Synthetic Strategies for this compound Derivatives

Beyond the synthesis of the parent compound, various strategies exist for producing its derivatives. These methods often use this compound as a precursor for introducing other functionalities.

Fluorination: A notable chemoenzymatic approach involves the use of a fluorinase enzyme to synthesize 5'-Fluoro-5'-deoxyadenosine ([¹⁸F]-5'-FDA), a key agent for Positron Emission Tomography (PET) imaging. In this process, the chlorinase SalL is first used to produce 5'-ClDA, which then serves as a substrate for a fluorinase enzyme that displaces the chlorine atom with a fluoride ion ([¹⁸F]⁻). This enzymatic halogen exchange is highly efficient, achieving high radiochemical purity in under an hour.

N⁶-Substitution: Derivatives can also be created by modifying the adenine (B156593) base. For the synthesis of (+/-)-5'-Chloro-5'-deoxy-ENBA, a potent adenosine A1 receptor agonist, the N⁶ position of the adenine ring is alkylated. This can be achieved via reactions like the Mitsunobu reaction or an SN2 displacement, where the N⁶-amine of this compound is reacted with a suitable alkyl halide, such as bicyclo[2.2.1]hept-2-yl bromide.

Nucleophilic Substitution Reactions of the 5'-Chlorine with other Nucleophiles (e.g., Thiols, Amines)

The chlorine atom at the 5' position of this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is a cornerstone of its utility as a synthetic intermediate.

Reactions with Thiols: The 5'-chlorine can be readily displaced by sulfur nucleophiles. For example, reacting this compound with sodium thiolate or specific thiols under basic conditions facilitates this substitution. google.com Mechanochemical methods, such as using a vibration ball mill, have been shown to be particularly effective. In one model system, the reaction of this compound (CldA) with 4-methoxybenzylthiol (MobSH) in the presence of a base like 1,1,3,3-tetramethylguanidine (B143053) (TMG) led to a clean and complete conversion to the corresponding 5'-thioether. beilstein-journals.orgnih.gov

| Entry | Base (equivalents) | Nucleophile (equivalents) | Yield (%) |

| 1 | TMG (5.0) | MobSH (3.0) | 94 |

| 2 | K₂CO₃ (5.0) | MobSH (3.0) | 26 |

| 3 | NaH (5.0) | MobSH (3.0) | 71 |

| 4 | TMG (2.0) | MobSH (1.2) | 91 |

Table based on optimization data for the reaction of 5′-chloro-5′-deoxyadenosine with 4-methoxybenzylthiol (MobSH) in a vibration ball mill. beilstein-journals.org

Reactions with Amines: Similarly, the 5'-chlorine can be substituted by amine nucleophiles. This reaction pathway is crucial for synthesizing various modified adenosine analogs, including potential enzyme inhibitors. nottingham.ac.uk The synthesis of certain protein arginine methyltransferase inhibitors, for instance, involves the nucleophilic displacement of the 5'-halogen of a deoxyadenosine (B7792050) derivative with an amine carrying a protected guanidine (B92328) group. nottingham.ac.uk The reaction of this compound with primary amines under mild conditions is a common strategy to form N-substituted derivatives.

Molecular Interactions and Receptor Pharmacology of 5 Chloro 5 Deoxyadenosine

Adenosine (B11128) Receptor Agonism

5'-Chloro-5'-deoxyadenosine is recognized as a potent agonist, particularly at the adenosine A1 receptor subtype. Its interaction with the family of adenosine receptors—A1, A2A, A2B, and A3—is characterized by a notable degree of selectivity, which has made it a valuable tool in pharmacological research.

Selectivity and Affinity for Adenosine A1 Receptors

Research has consistently demonstrated that this compound exhibits a high degree of selectivity and affinity for the adenosine A1 receptor. rndsystems.com This preferential binding is a key feature of its pharmacological character. The compound's interaction with A1 receptors is robust, leading to agonist activity that can modulate various physiological responses mediated by this receptor subtype. nih.gov The modification at the 5'-position of the adenosine molecule, specifically the substitution of a hydroxyl group with a chlorine atom, is a critical determinant of this enhanced affinity and selectivity for the A1 receptor.

Kinetic Inhibition Constants (Ki Values) for A1, A2A, A2B, and A3 Receptors

The selectivity of this compound is quantitatively defined by its kinetic inhibition constants (Ki values) at the different adenosine receptor subtypes. Studies have reported a Ki value of approximately 0.51 nM for the human adenosine A1 receptor, indicating a very high binding affinity. rndsystems.comnih.gov In stark contrast, its affinity for the other receptor subtypes is significantly lower, with Ki values of about 1340 nM for A2A, 2740 nM for A2B, and 1290 nM for A3 receptors. rndsystems.comnih.gov This translates to a selectivity of over 2,500-fold for the A1 receptor compared to the A2A, A2B, and A3 subtypes.

| Receptor Subtype | Ki Value (nM) |

|---|---|

| A1 | 0.51 |

| A2A | 1340 |

| A2B | 2740 |

| A3 | 1290 |

Structure-Activity Relationships of 5'-Chlorination for Receptor Binding

The structure-activity relationship (SAR) of adenosine analogs reveals that modifications at the 5'-position significantly influence receptor binding and selectivity. researchgate.net The introduction of a chlorine atom at this position, as seen in this compound, is a key structural feature that enhances its binding affinity for the A1 receptor. Molecular modeling studies suggest that the chloro group at the 5'-position may reduce steric clashes within the A1 receptor's binding pocket, thereby improving both affinity and specificity. This modification is a prime example of how targeted chemical changes can fine-tune the pharmacological properties of a molecule.

Comparison with Other Adenosine Analogues (e.g., N6-Cyclopentyladenosine, 2-Chloroadenosine)

When compared to other well-known adenosine analogues, the distinct profile of this compound becomes apparent. For instance, N6-Cyclopentyladenosine (CPA) is another potent A1 receptor agonist. acs.org However, the 5'-chloro modification in compounds like (+/-)-5'-Chloro-5'-deoxy-ENBA enhances receptor binding and metabolic stability compared to CPA.

2-Chloroadenosine (B27285) is another relevant analogue. While it shows some activity, its potency and selectivity can differ across species and receptor subtypes. google.com For example, 2-chloroadenosine is a full agonist at the A3 adenosine receptor, while the introduction of a 2-fluoro substituent results in partial agonism. nih.gov The combination of modifications at different positions, such as the 2-position and the N6-position, can further modulate the affinity and efficacy of these compounds. acs.orggoogle.com

| Compound | Key Feature | Primary Receptor Target |

|---|---|---|

| This compound | 5'-chloro modification | Highly selective A1 agonist |

| N6-Cyclopentyladenosine (CPA) | N6-cyclopentyl group | Potent A1 agonist |

| 2-Chloroadenosine | 2-chloro modification | Agonist at multiple adenosine receptors |

Enzyme Specificity and Kinetic Studies

Beyond its interaction with receptors, this compound also serves as a substrate in the study of nucleoside metabolism, providing insights into various enzymatic pathways.

This compound as a Substrate in Nucleoside Metabolism Studies

This compound is recognized as a substrate for enzymes involved in nucleoside metabolism. It can be acted upon by S-adenosyl-L-methionine (SAM)-dependent chlorinases, which are enzymes capable of converting SAM to this compound. caymanchem.com Furthermore, it is an alternative substrate for 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAPase), an enzyme crucial for the metabolism of 5'-deoxy-5'-methylthioadenosine (MTA). nih.gov The reactivity of 5'-halogenated adenosines with MTAPase follows a trend where this compound is more reactive than its bromo and iodo counterparts, but less so than the fluoro derivative and MTA itself. nih.gov In cells containing MTAPase, the adenine (B156593) released from the phosphorolysis of this compound can be incorporated into the adenine nucleotide pool. nih.gov

Interference with Nucleoside Metabolism Pathways

This compound, as a nucleoside analog, actively interferes with the normal metabolic pathways of nucleosides. Its structural similarity to natural nucleosides allows it to be recognized and processed by enzymes involved in nucleoside metabolism. One key interaction is with 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAPase), an enzyme crucial for the metabolism of 5'-deoxy-5'-methylthioadenosine (MTA), a byproduct of polyamine biosynthesis. nih.gov this compound serves as an alternative substrate for MTAPase. nih.gov The relative reactivity of various nucleosides with MTAPase from HL-60 human promyelocytic leukemia cells follows the order: MTA > 5'-deoxy-5'-fluoroadenosine > This compound > 5'-bromo-5'-deoxyadenosine (B14136839) > 5'-deoxy-5'-iodoadenosine. nih.gov

In cells that contain MTAPase, the cleavage of the 5'-halogenated adenosine results in the release of adenine, which is then incorporated into the cell's adenine nucleotide pools. nih.gov The phosphorolysis by MTAPase appears to be the rate-limiting step in this metabolic process. nih.gov This interference can have significant downstream effects, as the resulting metabolites may possess cytotoxic properties. nih.gov

Furthermore, the interaction of this compound with nucleoside metabolism extends to its role as a substrate in the biosynthesis of other complex molecules. caymanchem.com For instance, it is a known substrate in polyketide biosynthesis and can be converted to chloroethylmalonyl-CoA, a precursor in the biosynthesis of the anticancer agent salinosporamide A in the marine bacterium S. tropica. caymanchem.com This highlights the compound's ability to enter and be utilized by diverse metabolic pathways.

The structural modifications of nucleoside analogs, such as the chlorination at the 5' position, are key to their ability to interfere with these pathways. These analogs can act as competitive inhibitors or be metabolized into fraudulent nucleotides, thereby disrupting DNA and RNA synthesis and other vital cellular functions.

Phosphorylation by Cellular Kinases and Formation of Triphosphate Derivatives

A critical step in the mechanism of action for many nucleoside analogs, including this compound, is their phosphorylation by cellular kinases to form triphosphate derivatives. This bioactivation is essential for their therapeutic and cytotoxic effects. haematologica.org The resulting triphosphate analogs can then compete with natural nucleoside triphosphates for incorporation into DNA and RNA, leading to the disruption of cellular replication and transcription. haematologica.org

Cellular kinases such as deoxycytidine kinase (dCK) and the mitochondrial deoxyguanosine kinase (dGK) are key enzymes in the phosphorylation of nucleoside analogs. haematologica.org While direct studies on the specific kinases that phosphorylate this compound are limited in the provided results, the general mechanism for similar chlorinated nucleosides like 2-chloro-2'-deoxyadenosine (cladribine) is well-documented. haematologica.org These analogs are phosphorylated to their monophosphate form by dCK or dGK, and subsequently to their di- and triphosphate forms by other cellular kinases. haematologica.org

The synthesis of nucleoside-5'-triphosphates from their corresponding nucleosides is a synthetically challenging but crucial process for studying their biological activities. researchgate.net Various chemical methods have been developed to achieve this, often involving the formation of an activated nucleoside 5'-monophosphate intermediate. researchgate.net

Inhibitory Effects on Phosphoinositide and Protein Phosphorylation Pathways

This compound has been shown to exert significant inhibitory effects on key cellular signaling pathways involving phosphoinositide and protein phosphorylation. nih.govnih.gov These pathways are crucial for a multitude of cellular processes, including signal transduction, cell growth, and muscle contraction.

Research has demonstrated that this compound inhibits the phosphorylation of phosphatidylinositol in membranes prepared from aortic smooth muscle. nih.govcapes.gov.br Specifically, it targets phosphatidylinositol kinase, the enzyme responsible for this phosphorylation event. nih.govcapes.gov.br The inhibition is competitive with respect to magnesium-ATP and non-competitive with respect to phosphatidylinositol. nih.govcapes.gov.br This inhibitory action is not unique to this compound, as its parent compound, adenosine, exhibits similar effects. nih.govcapes.gov.br

In swine platelets, this compound was found to decrease the formation of both phosphatidylinositol 4-phosphate and phosphatidylinositol 4,5-bisphosphate. nih.gov This inhibition of the phosphoinositide signaling pathway in platelets is believed to contribute to the anti-platelet activation effects of adenosine and its analogs. nih.gov

Table 1: Inhibitory Effects of this compound on Phosphoinositide Formation in Swine Platelets

| Product | IC50 (μmol/L) | 95% Confidence Limits (μmol/L) |

| Phosphatidylinositol 4-phosphate | 71 | 60-85 |

| Phosphatidylinositol 4,5-bisphosphate | 75 | 62-90 |

Data sourced from studies on swine thrombocytic membranes. nih.gov

In addition to its effects on phosphoinositide kinases, this compound also inhibits the phosphorylation of specific protein substrates, notably those of Protein Kinase C (PKC). nih.gov In swine platelets, it inhibits the phosphorylation of pleckstrin, which is the major substrate of PKC in these cells. nih.gov

Furthermore, studies in calf aorta smooth muscle have shown that this compound inhibits the phosphorylation of the myosin light chain. nih.govdntb.gov.ua The phosphorylation of myosin light chain is a key event in the process of smooth muscle contraction. nih.gov The inhibition of this phosphorylation by this compound is consistent with its physiological action as a vasodilator. nih.gov It is noteworthy that the phosphorylation of phosphatidylinositol is inhibited at lower concentrations of the nucleoside than the phosphorylation of the myosin light chain. nih.gov

Table 2: Inhibitory Effects of this compound on Protein Phosphorylation

| Substrate | Tissue/Cell Type | IC50 (μmol/L) | 95% Confidence Limits (μmol/L) |

| Pleckstrin | Swine Platelets | 75 | 62-90 |

| Myosin Light Chain | Swine Platelets | 82 | 66-102 |

Data sourced from studies on swine thrombocytic membranes. nih.gov

Inhibition of Phosphatidylinositol Kinases

Nucleoside Transport Mechanisms

The ability of this compound and other nucleoside analogs to exert their biological effects is contingent upon their entry into target cells. This process is mediated by specialized nucleoside transport proteins embedded in the cellular membrane.

The transport of nucleosides across cellular membranes is a critical area of study for understanding the pharmacology of nucleoside analogs. The structural similarity of compounds like this compound to natural nucleosides makes them valuable tools for investigating these transport systems and understanding how modifications to the nucleoside structure affect membrane permeability and cellular uptake.

Human cells possess a family of concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs) that facilitate the movement of nucleosides across the plasma membrane. nih.govnih.gov Studies on human renal brush-border membrane vesicles have identified a Na+-nucleoside cotransport mechanism that handles both purine (B94841) and pyrimidine (B1678525) nucleosides. nih.gov While the direct transport of this compound by these specific transporters was not detailed in the provided search results, the transport of similar analogs like 2-chloroadenosine has been studied. nih.gov For instance, 2-chloroadenosine competitively inhibits Na+-thymidine uptake, suggesting it interacts with this transport system. nih.gov

Further investigations into human CNT1 and CNT2 have revealed distinct substrate specificities. nih.gov Although hCNT1 can bind several adenosine analogs, it does not effectively transport cladribine (B1669150) (2-chloro-2'-deoxyadenosine), whereas hCNT2 can transport it, albeit with low activity. nih.gov These findings highlight the nuanced and specific interactions between nucleoside analogs and their transporters, which ultimately govern their intracellular concentration and subsequent biological activity.

Effects on Cellular Signaling and Metabolism via Transport Interference

As a structural analog of natural nucleosides, this compound (5'-Cl-dAdo) can influence cellular activities by interacting with and being transported by nucleoside transport systems. Its structural similarity to natural nucleosides makes it a valuable tool for investigating cellular nucleoside transport mechanisms and understanding how modifications affect membrane permeability and cellular uptake. Once inside the cell, it can act as a substrate or inhibitor for various enzymes, thereby interfering with crucial metabolic and signaling pathways.

Research has shown that 5'-Cl-dAdo is recognized by specific nucleoside transporters. It is an efficient substrate for the Na+-dependent, concentrative nucleoside transporter found in rat macrophages. nih.gov It also interacts with a purine-selective nucleobase/nucleoside transporter identified in PK15NTD cells, where it demonstrated a greater potency than adenosine in competing for the uptake of guanine. nih.govphysiology.org

The primary metabolic consequence of its transport into the cell is its interaction with 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAPase), an enzyme central to the methionine salvage pathway. nih.govcymitquimica.comchemicalbook.com 5'-halogenated adenosines, including 5'-Cl-dAdo, serve as alternative substrates for MTAPase, which normally metabolizes 5'-deoxy-5'-methylthioadenosine (MTA), a byproduct of polyamine biosynthesis. nih.govlookchem.com The reactivity of 5'-Cl-dAdo with MTAPase is lower than that of MTA and 5'-deoxy-5'-fluoroadenosine. nih.gov In cells containing MTAPase, the enzymatic cleavage of 5'-Cl-dAdo releases adenine, which is then incorporated into the cell's adenine nucleotide pools. nih.gov This phosphorolysis by MTAPase is considered the rate-limiting step in this metabolic process and is linked to the compound's cytotoxic effects in MTAPase-containing cells. nih.gov The resulting 5-halogenated ribose-1-phosphate (B8699412) derivatives are believed to be the active metabolites responsible for this cytotoxicity. nih.gov Furthermore, 5'-Cl-dAdo serves as a synthetic intermediate for producing MTA, a key substrate for studying the kinetics of MTAPase. cymitquimica.comchemicalbook.com

Following its transport into cells, 5'-Cl-dAdo also exerts significant effects on cellular signaling cascades, primarily by inhibiting phosphorylation events. It has been shown to inhibit the phosphorylation of phosphatidylinositol and myosin light chain in both calf aorta smooth muscle and swine platelets. nih.govchemodex.comnih.gov In swine platelets, it was found to decrease the formation of phosphatidylinositol 4-phosphate and phosphatidylinositol 4,5-bisphosphate, acting as a competitive inhibitor against ATP. nih.gov It also inhibits the phosphorylation of pleckstrin, a major substrate for protein kinase C in platelets. nih.gov In extracts from the rat heart, 5'-Cl-dAdo was observed to inhibit the phosphorylation of cardiac troponin I. chemodex.com These inhibitory actions on phosphorylation are not associated with changes in cyclic AMP levels. nih.gov

Table 1: Summary of Cellular Transport and Metabolic/Signaling Interference by this compound

| Interacting System | Role of this compound | Cellular Consequence | Citations |

| Concentrative Nucleoside Transporter (Rat Macrophages) | Substrate | Cellular uptake of the compound. nih.gov | nih.gov |

| Purine-Selective Nucleobase/Nucleoside Transporter (PK15NTD cells) | Competitor | Inhibits transport of other purines like guanine. nih.govphysiology.org | nih.govphysiology.org |

| 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAPase) | Alternative Substrate | Cleaved to release adenine for nucleotide salvage; produces potentially cytotoxic metabolites. nih.gov | nih.gov |

| Phosphatidylinositol Kinase | Inhibitor (Competitive with ATP) | Decreased formation of phosphatidylinositol 4-phosphate and phosphatidylinositol 4,5-bisphosphate. nih.govnih.gov | nih.govnih.gov |

| Myosin Light Chain Kinase | Inhibitor | Inhibition of myosin light chain phosphorylation. nih.govnih.gov | nih.govnih.gov |

| Protein Kinase C | Inhibitor | Inhibition of pleckstrin phosphorylation. nih.gov | nih.gov |

| Cardiac Troponin I Kinase | Inhibitor | Inhibition of cardiac troponin I phosphorylation. chemodex.com | chemodex.com |

Cellular and Molecular Mechanisms of Action of 5 Chloro 5 Deoxyadenosine

Mimicry of Natural Nucleosides and Metabolic Interference

5'-Chloro-5'-deoxyadenosine (5'-Cl-dA) is a nucleoside analog, a synthetic derivative of the natural nucleoside adenosine (B11128). nih.gov Its structure closely resembles adenosine, with the key difference being the substitution of the 5'-hydroxyl group with a chlorine atom. This structural similarity allows it to mimic natural nucleosides and interfere with various metabolic pathways.

The chlorine atom at the 5'-position increases the compound's lipophilicity compared to adenosine, which may enhance its ability to cross cell membranes. Once inside the cell, 5'-Cl-dA can interact with enzymes that normally bind adenosine or its derivatives. For instance, it can be phosphorylated by cellular kinases to form its corresponding triphosphate derivative. This process is a crucial step for the activation of many nucleoside analogs. nih.gov

Furthermore, 5'-Cl-dA can serve as a substrate for various enzymes, leading to the biosynthesis of other compounds. For example, it is a substrate for the enzyme S-adenosyl-L-methionine (SAM)-dependent chlorinase, which converts it to chloroethylmalonyl-CoA, a precursor in the biosynthesis of the anticancer agent salinosporamide A. caymanchem.com It is also an intermediate in the synthesis of 5'-Deoxy-5'-(methylthio)adenosine, a substrate for the enzyme 5'-methylthioadenosine phosphorylase (MTAP), which is involved in methionine salvage pathways.

The compound's ability to mimic natural nucleosides also makes it a valuable tool in research. For example, its structural similarity to adenosine allows it to be used to study cellular nucleoside transport systems and to understand how modifications to the nucleoside structure affect uptake and permeability.

Disruption of DNA and RNA Synthesis

As a nucleoside analog, this compound can interfere with the synthesis of nucleic acids, a fundamental process for cell survival and proliferation.

Inhibition of Cellular Replication

By mimicking natural deoxyadenosine (B7792050), this compound, after being converted to its triphosphate form, can be mistakenly incorporated into DNA strands by DNA polymerases. pharmacology2000.com The presence of the chlorine atom at the 5' position can disrupt the normal structure of the DNA, leading to the termination of the growing DNA chain and the formation of strand breaks. pharmacology2000.com This disruption of DNA replication is a key mechanism by which many nucleoside analogs exert their cytotoxic effects. nih.gov The inability of the cell to properly replicate its DNA ultimately leads to cell cycle arrest and prevents cell division. nih.gov

Cytotoxic Effects on Rapidly Dividing Cells

The disruption of DNA and RNA synthesis has a particularly pronounced effect on rapidly dividing cells, such as cancer cells. nih.gov These cells have a high demand for deoxynucleotides for DNA replication and ribonucleotides for the synthesis of proteins and other molecules required for cell growth and division. nih.gov By inhibiting these critical processes, this compound and similar nucleoside analogs can selectively target and kill these rapidly proliferating cells. pharmacology2000.com This selective toxicity is a hallmark of many anticancer drugs. nih.gov The accumulation of DNA damage and the inability to produce essential proteins can trigger programmed cell death, or apoptosis, in these cells. pharmacology2000.com

Modulation of Cellular Signaling Pathways

Beyond its direct effects on nucleic acid synthesis, this compound can also influence cellular function by modulating various signaling pathways.

Impact on Smooth Muscle Phosphorylation Pathways

Studies have shown that this compound can inhibit the phosphorylation of key proteins involved in smooth muscle contraction. nih.gov In calf aorta smooth muscle, both adenosine and this compound were found to inhibit the phosphorylation of phosphatidylinositol and myosin light chain. nih.gov Myosin light chain phosphorylation is a critical step for the initiation of smooth muscle contraction. nih.gov The inhibition of this phosphorylation by this compound is consistent with its observed vasodilatory effects, suggesting a role in regulating vascular tone. nih.gov

Further research on swine platelets demonstrated that this compound decreased the formation of phosphatidylinositol 4-phosphate and phosphatidylinositol 4,5-bisphosphate and inhibited the phosphorylation of pleckstrin (a major protein kinase C substrate) and myosin light chain. nih.gov The compound acted as a competitive inhibitor with respect to ATP for these phosphorylation reactions. nih.gov These findings indicate that this compound can interfere with the phosphoinositide signaling pathway, which is crucial for various cellular processes, including platelet activation. nih.gov

In rat heart extracts, this compound was also found to inhibit the phosphorylation of cardiac troponin I, a key regulatory protein in muscle contraction. nih.gov

The tables below summarize the inhibitory effects of this compound on phosphorylation in different tissues.

| Tissue/Cell Type | Phosphorylated Substrate | Observed Effect | IC50 (µM) | Reference |

| Calf Aorta Smooth Muscle | Phosphatidylinositol | Inhibition | - | nih.gov |

| Calf Aorta Smooth Muscle | Myosin Light Chain | Inhibition | - | nih.gov |

| Swine Platelets | Phosphatidylinositol 4-phosphate | Inhibition | 71 | nih.gov |

| Swine Platelets | Phosphatidylinositol 4,5-bisphosphate | Inhibition | 75 | nih.gov |

| Swine Platelets | Pleckstrin | Inhibition | 75 | nih.gov |

| Swine Platelets | Myosin Light Chain | Inhibition | 82 | nih.gov |

| Rat Heart | Cardiac Troponin I | Inhibition | ~50 | nih.gov |

Involvement in Platelet Activation Inhibition

This compound has been identified as an inhibitor of platelet activation by affecting the phosphoinositide signaling pathway. nih.gov Research on swine thrombocytic membranes demonstrated that the compound interferes with key phosphorylation events that are critical for platelet function. nih.gov Specifically, this compound decreases the formation of phosphatidylinositol 4-phosphate and phosphatidylinositol 4,5-bisphosphate, acting as a competitive inhibitor to ATP. nih.gov

Furthermore, it inhibits the phosphorylation of crucial proteins involved in platelet activation. nih.gov This includes pleckstrin, which is the primary substrate for protein kinase C, and the myosin light chain. nih.gov The inhibitory effects on these phosphorylation processes underscore its role in modulating platelet activity. nih.gov The compound's inhibitory concentration (IC50) has been quantified for these effects. nih.gov

Table 1: Inhibitory Effects of this compound on Platelet Signaling

| Inhibited Molecule | IC50 (μmol/L) | 95% Confidence Limits (μmol/L) |

|---|---|---|

| Phosphatidylinositol 4-phosphate | 71 | 60-85 |

| Phosphatidylinositol 4,5-bisphosphate | 75 | 62-90 |

| Pleckstrin Phosphorylation | 75 | 62-90 |

| Myosin Light Chain Phosphorylation | 82 | 66-102 |

Data derived from studies on swine thrombocytic membranes. nih.gov

Adenosine Receptor-Mediated Signaling

The biological activities of this compound are significantly mediated through its interaction with adenosine receptors, a class of G-protein coupled receptors. nih.gov Its structural modifications, particularly the chlorine atom at the 5' position, influence its receptor selectivity and binding affinity.

A1 Receptor Agonism and Downstream Cellular Responses

This compound and its derivatives are notable for their potent and highly selective agonist activity at the adenosine A1 receptor (A1R). The N⁶-bicyclo[2.2.1]hept-2-yl derivative, known as (+/-)-5'-Chloro-5'-deoxy-ENBA, exemplifies this high selectivity. Its binding affinity for the A1 receptor is in the nanomolar range, while it shows significantly lower affinity for other adenosine receptor subtypes (A2A, A2B, and A3). This selectivity makes it a valuable tool for studying A1 receptor-mediated physiological processes.

The activation of A1 receptors by these compounds triggers various downstream cellular responses. One of the well-documented effects is antinociception. nih.gov For instance, administration of A1R agonists like 5'-chloro-5'deoxy-(±)-ENBA has been shown to ameliorate neuropathic pain in animal models and reverse formalin-induced nocifensive behaviors in mice. nih.gov

Table 2: Binding Affinity (Ki) of (+/-)-5'-Chloro-5'-deoxy-ENBA for Human Adenosine Receptors

| Receptor Subtype | Ki (nM) |

|---|---|

| A1 | 0.51 |

| A2A | 1340 |

| A3 | 1290 |

| A2B | 2740 |

This data highlights the compound's high selectivity for the A1 receptor.

Modulation of Glial and Microglial Activity

A significant downstream effect of A1 receptor activation by this compound derivatives is the modulation of glial and microglial cells. researchgate.net In the context of neuropathic pain, peripheral nerve injury is associated with the activation of spinal microglia and astrocytes. nih.govresearchgate.net

Chronic administration of the A1R agonist 5'-chloro-5'-deoxy-(±)-ENBA has been demonstrated to reduce this activation. nih.govresearchgate.net Studies in mouse models of neuropathic pain have shown that treatment with the compound leads to a significant reduction in activated, hypertrophic microglia in the spinal cord. researchgate.net This anti-gliotic effect on both astrocytes and microglia is linked to the compound's ability to alleviate pain symptoms like mechanical allodynia and thermal hyperalgesia. nih.govresearchgate.net The selective stimulation of A1 receptors appears to inhibit the morphological activation of microglia, diminishing their capacity to promote nociceptive responses. researchgate.net

Therapeutic Research Directions and Preclinical Applications of 5 Chloro 5 Deoxyadenosine Analogues

Neuropathic Pain Alleviation

The management of neuropathic pain, a chronic condition resulting from nerve damage, remains a significant clinical challenge. Research into adenosine (B11128) receptor agonists has identified them as a promising therapeutic target. nih.govnih.gov Analogues of 5'-Chloro-5'-deoxyadenosine, particularly potent and selective agonists for the A1 adenosine receptor, have shown considerable promise in preclinical models of neuropathic pain. researchgate.netmdpi.com

Preclinical Models and Efficacy of (±)-5'-Chloro-5'-deoxy-ENBA

The efficacy of the this compound analogue, (±)-5'-Chloro-5'-deoxy-ENBA, has been demonstrated in a well-validated mouse model of neuropathic pain known as the Spared Nerve Injury (SNI) of the sciatic nerve. researchgate.netmdpi.com In this model, both single and chronic administrations of the compound have been shown to significantly alleviate the primary symptoms of neuropathic pain. researchgate.net

Specifically, treatment with (±)-5'-Chloro-5'-deoxy-ENBA reduces mechanical allodynia (pain response to a normally non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus). researchgate.netmdpi.com This therapeutic effect is directly mediated by the A1 adenosine receptor (A1AR), as the pain-relieving effects of (±)-5'-Chloro-5'-deoxy-ENBA were prevented by the pre-treatment with DPCPX, a known A1AR antagonist. researchgate.net

Table 1: Preclinical Efficacy of (±)-5'-Chloro-5'-deoxy-ENBA in the Spared Nerve Injury (SNI) Model

| Parameter | Observation | Source |

| Model | Spared Nerve Injury (SNI) in mice | researchgate.netmdpi.com |

| Treatment | Single and chronic administration of (±)-5'-Chloro-5'-deoxy-ENBA | researchgate.net |

| Primary Outcomes | Significant reduction in mechanical allodynia and thermal hyperalgesia | researchgate.netmdpi.com |

| Mechanism | Effect mediated by A1 adenosine receptor; reversed by A1AR antagonist DPCPX | researchgate.net |

Role of Glial and Microglial Modulation in Pain Relief

Neuropathic pain is increasingly understood to involve significant changes in the central nervous system, particularly the activation of non-neuronal cells called glia and microglia in the spinal cord. researchgate.net These cells, when activated, contribute to the establishment and maintenance of chronic pain states. nih.gov

Research has revealed that the pain-alleviating effects of (±)-5'-Chloro-5'-deoxy-ENBA are associated with its ability to modulate these glial cells. researchgate.net In SNI models, the nerve injury leads to spinal changes, including the activation and hypertrophy of microglia. researchgate.net Chronic treatment with (±)-5'-Chloro-5'-deoxy-ENBA was found to significantly reduce this microglial activation in the spinal cord of neuropathic mice. researchgate.netmdpi.comacs.org This antigliotic effect on both astrocytes and microglia is a key component of its mechanism for reducing neuropathic pain symptoms. mdpi.com

Independence from Motor or Cardiovascular Side Effects

A significant hurdle in the clinical development of many A1AR agonists for pain has been the prevalence of side effects, including sedation, motor impairment, and cardiovascular issues like bradycardia and hypotension. nih.gov However, studies on (±)-5'-Chloro-5'-deoxy-ENBA suggest it may possess a more favorable safety profile.

At therapeutic doses shown to be effective for pain relief, (±)-5'-Chloro-5'-deoxy-ENBA did not produce significant motor or cardiovascular side effects. researchgate.net Motor coordination, assessed using the Rotarod test in mice, was not affected by the administration of the compound. researchgate.netmdpi.com Furthermore, the treatment did not lead to changes in blood pressure. researchgate.netacs.org This lack of adverse effects at analgesic doses distinguishes it from other A1AR agonists and supports its potential as a viable therapeutic agent for neuropathic pain. researchgate.net

Interaction with Hypothermia in Neuroprotection

Beyond pain, A1 adenosine receptor agonists like (±)-5'-Chloro-5'-deoxy-ENBA (also referred to as Cl-ENBA) are investigated for their neuroprotective properties, where body temperature can be a confounding factor. nih.gov One of the physiological effects of A1AR agonists can be hypothermia. nih.gov

Chemoprotective Agent Development

Another promising area of research for derivatives of this compound is in the field of oncology, specifically in the development of chemoprotective agents. The goal is to create compounds that can protect healthy cells from the toxic effects of chemotherapy without diminishing the anti-cancer efficacy of the treatment.

Synthesis of Novel Compounds Derived from this compound for Chemotherapy-Induced Toxicity Protection

Research has highlighted the synthesis of new chemical entities derived from this compound that are designed to offer protection against the toxicity induced by chemotherapy. This line of inquiry is based on the broader history of developing chlorinated nucleoside analogs, such as Cladribine (B1669150), for cancer therapy. nih.gov The chemical structure of this compound serves as a scaffold that can be modified to create novel derivatives. vulcanchem.comacs.orgacs.org The development of such compounds aims to create safer cancer treatment regimens by mitigating the often-debilitating side effects of chemotherapy, thereby potentially allowing for more effective dosing and improving the patient's quality of life.

Strategies for Safer Cancer Treatments

Research into this compound (5'-ClDA) and its analogues has paved the way for developing strategies aimed at safer cancer treatments. One key area of investigation involves the synthesis of novel compounds derived from 5'-ClDA that can protect against the toxic side effects of chemotherapy while preserving therapeutic effectiveness. This approach is critical in mitigating the often-debilitating consequences of conventional cancer therapies.

Deoxyadenosine (B7792050) analogues, a class to which 5'-ClDA belongs, have shown resistance to adenosine deaminase activity, an enzyme that can inactivate certain drugs. nih.gov This resistance allows them to be phosphorylated within the cell to their active triphosphate forms, which can then exert their therapeutic effects. nih.gov An example of a clinically approved deoxyadenosine analog is Cladribine, used as a first-line treatment for hairy cell leukemia. nih.gov Clofarabine, a second-generation deoxyadenosine analog, exhibits greater stability than earlier drugs like cladribine and is indicated for certain pediatric leukemias. nih.gov

The development of these analogues highlights a strategy of modifying the chemical structure to enhance stability and efficacy. For instance, the substitution of hydrogen with chlorine at the 2-position of the adenine (B156593) ring in clofarabine, similar to 2-chlorodeoxyadenosine (a metabolite of cladribine), makes the molecule resistant to deamination by adenosine deaminase. mdpi.com Furthermore, research has explored the synthesis of aminoacyl-sulfamoyl adenosine analogues with the goal of creating more stable compounds that can act as inhibitors of aminoacyl tRNA synthetases, enzymes crucial for protein synthesis in cancer cells. nih.gov The deletion of the 5'-oxygen in these analogues is a strategy aimed at reducing undesirable side reactions and improving stability. nih.gov

Targeting Adenosine Receptors for Disease Modulation

Potential in Neuropharmacology

Analogues of this compound have emerged as significant tools in neuropharmacology, primarily through their targeted action on adenosine receptors. One prominent analogue, (±)-5'-Chloro-5'-deoxy-ENBA, is a highly potent and selective agonist for the adenosine A1 receptor. nih.gov This selectivity is crucial, as it allows for targeted therapeutic effects while minimizing off-target side effects.

Preclinical studies have demonstrated the potential of these A1 receptor agonists in managing neuropathic pain. nih.gov For example, chronic administration of 5′-chloro-5′-deoxy-(±)-ENBA has been shown to alleviate thermal hyperalgesia and mechanical allodynia in mouse models of neuropathic pain. nih.gov The mechanism behind this pain relief involves the modulation of glial and microglial activity in the spinal cord, which are key players in the development and maintenance of chronic pain states. nih.gov Importantly, these therapeutic effects were observed without significant impacts on motor coordination or cardiovascular function, highlighting the potential for a favorable safety profile. nih.gov The ability of these compounds to cross the blood-brain barrier is a key pharmacological property that enables their activity within the central nervous system.

The high affinity and selectivity of these analogues for the A1 adenosine receptor make them valuable research tools for elucidating the role of this receptor in various neurological processes and as potential leads for the development of novel treatments for neurological disorders.

| Compound | Receptor Selectivity (Ki values in nM) | Therapeutic Potential |

| (±)-5'-Chloro-5'-deoxy-ENBA | A1: 0.51, A3: 1290, A2A: 1340, A2B: 2740 | Neuropathic pain, antinociceptive |

This table presents the binding affinity (Ki) of (±)-5'-Chloro-5'-deoxy-ENBA for different adenosine receptor subtypes, demonstrating its high selectivity for the A1 receptor. Data sourced from R&D Systems and Tocris Bioscience.

Exploration in Cancer Research (e.g., Blood-Tumor Barrier Permeability)

In the realm of cancer research, analogues of this compound are being explored for their potential to modulate the tumor microenvironment. One significant area of investigation is their ability to influence the permeability of the blood-tumor barrier (BTB). The BTB is a major obstacle to the effective delivery of therapeutic agents to brain tumors.

Recent studies have explored the use of adenosine receptor agonists to enhance the permeability of the BTB. For instance, research has shown that activation of adenosine A2A receptors can increase the permeability of the blood-tumor barrier in rodent models of glioma. While (±)-5'-Chloro-5'-deoxy-ENBA is a selective A1 agonist, this line of research opens up possibilities for designing other adenosine analogues that could selectively target A2A receptors on the BTB to facilitate the entry of chemotherapeutic drugs into the brain.

Furthermore, the compound 2-chlorodeoxyadenosine (cladribine) has been shown to cross the blood-brain barrier, achieving concentrations in the cerebrospinal fluid that are sufficient to inhibit malignant lymphoblasts. wiley.com This demonstrates the potential of deoxyadenosine analogues to reach the central nervous system and exert anti-cancer effects. The development of analogues with specific properties to modulate the BTB could represent a significant advancement in the treatment of brain cancers.

Biosynthetic Intermediate in Natural Product Synthesis

Role in Salinosporamide A Biosynthesis

This compound plays a crucial role as a biosynthetic intermediate in the production of salinosporamide A, a potent anticancer agent. pnas.orgnih.gov Salinosporamide A is a natural product isolated from the marine bacterium Salinispora tropica. The chlorine atom in salinosporamide A is critical for its potent inhibitory activity against the 20S proteasome, a key target in cancer therapy. pnas.org

The biosynthesis of salinosporamide A begins with the conversion of S-adenosyl-L-methionine (SAM) to this compound. pnas.orgnih.gov This reaction is catalyzed by a unique SAM-dependent chlorinase enzyme, SalL. nih.goviupac.org The discovery of this enzymatic chlorination process represented a significant shift in understanding how halogen atoms are incorporated into natural products. The enzyme SalL specifically facilitates the nucleophilic attack of a chloride ion on the C5' position of the ribose sugar of SAM, leading to the formation of this compound and L-methionine. nih.govqmul.ac.uk

This enzymatic step is the initial and committing step for the incorporation of chlorine into the salinosporamide A structure. The subsequent biosynthetic pathway then utilizes this compound as a precursor to generate the final complex molecule. pnas.orgnih.gov

Conversion to Chloroethylmalonyl-CoA

Following its formation, this compound undergoes a multi-step enzymatic conversion to yield chloroethylmalonyl-CoA. pnas.orgnih.govcaymanchem.com This latter molecule serves as a key building block for the polyketide synthase (PKS) machinery that assembles the carbon skeleton of salinosporamide A. pnas.org

Research combining gene deletions, biochemical analyses, and chemical complementation experiments has elucidated a seven-step pathway for this conversion. pnas.orgnih.gov A key penultimate intermediate in this pathway is 4-chlorocrotonyl-CoA. pnas.orgnih.gov The availability of this halogenated building block is a critical factor in the biosynthesis of the chlorinated polyketide, salinosporamide A. The understanding of this pathway, from this compound to chloroethylmalonyl-CoA, offers potential for bioengineering approaches to create novel polyketide scaffolds with enhanced or altered biological activities. pnas.orgnih.gov

Methodological Approaches and Analytical Considerations in 5 Chloro 5 Deoxyadenosine Research

Chromatographic and Spectrometric Techniques for Analysis

The precise analysis and quantification of 5'-ClDA and its related compounds are foundational to understanding its biochemical behavior. High-performance liquid chromatography (LC) and liquid chromatography-mass spectrometry (LC/MS) are the primary tools for these investigations.

High Performance Liquid Chromatography (LC) in Stability Studies

High-performance liquid chromatography (LC) is a crucial method for assessing the stability of 5'-ClDA under various conditions. nih.gov Stability studies often examine the compound's integrity across a range of pH levels and temperatures. nih.govnih.gov Research has shown that the hydrolysis of nucleosides like 5'-ClDA follows pseudo-first-order kinetics. nih.gov

For instance, a study investigating the stability of 5'-ClDA, alongside adenosine (B11128) and 2-chloroadenosine (B27285), utilized an LC method to measure the rate of hydrolysis. nih.gov The data indicated that the stability of these nucleosides is significantly influenced by the presence and position of the chlorine atom. nih.gov Specifically, 5'-ClDA is less stable in acidic conditions compared to 2-chloroadenosine. nih.gov At a pH of 2 and a temperature of 37°C, the half-life of a related compound, 2-chloro-2'-deoxyadenosine, was found to be 1.6 hours. nih.gov Such studies are critical for defining the conditions under which 5'-ClDA can be reliably studied and used.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Product Identification

Liquid chromatography coupled with mass spectrometry (LC/MS) is an indispensable tool for identifying the products of 5'-ClDA reactions, particularly its hydrolysis products. nih.gov This technique provides molecular weight information that, combined with the retention time data from LC, allows for the definitive identification of compounds in a mixture.

In stability studies of 5'-ClDA, LC/MS has been used to identify the fragment ions produced during hydrolysis. nih.gov For example, the detection of a fragment ion at m/z 136.3 corresponds to adenine (B156593), confirming the cleavage of the glycosidic bond. nih.gov This level of detailed product identification is essential for elucidating reaction mechanisms and understanding the metabolic fate of 5'-ClDA. Furthermore, LC-MS/MS methods have been developed for the broader analysis of intracellular nucleoside triphosphates, which can be adapted for studies involving 5'-ClDA and its phosphorylated derivatives. nih.gov

Crystallographic Studies of Enzyme-Ligand Complexes

X-ray crystallography provides high-resolution, three-dimensional structures of enzymes, offering invaluable insights into their function. Studying enzyme-ligand complexes, such as a halogenase with 5'-ClDA bound, reveals the molecular details of substrate recognition and catalysis.

Structural Insights into Halogenase Active Sites (e.g., Fluorinase with 5'-ClDA)

Crystallographic studies of halogenases, the enzymes responsible for catalyzing the formation of carbon-halogen bonds, have been pivotal in understanding their mechanism. The fluorinase from Streptomyces cattleya (5'-FDAS), for example, can catalyze chlorination in addition to its primary fluorination activity. mit.eduacs.org Although the formation of 5'-ClDA is thermodynamically less favorable than the reverse reaction, its study provides critical information about the enzyme's active site. mit.eduacs.org

Crystal structures of 5'-FDAS have revealed a unique fold and have been solved to high resolutions. nih.govnih.gov When complexed with ligands, these structures show how the enzyme accommodates different halides. A crystal structure of the fluorinase with 5'-ClDA bound demonstrated that the enzyme can accommodate the larger chlorine atom by displacing it by 1.3 Å relative to where a fluorine atom would bind. uchicago.edu This structural flexibility within the active site is a key determinant of the enzyme's substrate promiscuity. The active sites are located between the N-terminal Rossmann-like domain and the C-terminal β-sandwich domain of an adjacent monomer in the enzyme's trimeric structure. acs.org

Understanding Enzyme Specificity and Catalytic Mechanisms via Structural Data

Structural data from crystallography is fundamental to understanding the specificity and catalytic mechanisms of enzymes that interact with 5'-ClDA. nih.govacs.org The chlorinase SalL from Salinispora tropica, which natively produces 5'-ClDA, shares 35% sequence identity with the fluorinase 5'-FDAS but exclusively performs chlorination. acs.orgnih.gov Superimposing the crystal structures of these two enzymes reveals subtle but critical differences in their active sites that dictate their halide selectivity. acs.orgnih.gov

By comparing the structures of halogenases with related enzymes like hydroxylases, researchers can identify key residues responsible for their distinct catalytic functions. acs.org For instance, structural analysis has identified specific amino acid differences in the active pockets of halogenases and S-adenosyl-L-methionine (SAM) hydroxylase (HATase), which likely govern their selection of nucleophiles. acs.org This knowledge, derived from structural data, enables targeted mutagenesis studies to engineer enzymes with altered or improved catalytic properties. acs.orgrsc.org

Molecular Modeling and Computational Approaches

In conjunction with experimental techniques, molecular modeling and computational approaches provide a dynamic view of enzyme-ligand interactions and reaction mechanisms. These methods can predict binding affinities, simulate reaction pathways, and explain the energetic factors that govern enzyme specificity and catalysis.

Computational studies, including quantum mechanical/molecular mechanical (QM/MM) modeling, have been employed to investigate the reaction mechanisms of halogenases. acs.org These models can explore the energetics of halide ion substitution at the C5' position of SAM to generate 5'-fluoro-5'-deoxyadenosine (B1198245) or 5'-ClDA. acs.org Such computational approaches are valuable for understanding the factors that contribute to the selective recognition of different halide ions. acs.org

Molecular modeling has also been used to rationalize the selectivity of adenosine receptor agonists derived from 5'-ClDA. For example, modeling suggests that the steric and electronic effects of the chlorine atom in compounds like (+/-)-5'-Chloro-5'-deoxy-ENBA enhance interactions with the A1 adenosine receptor, contributing to its high binding affinity and selectivity. These computational insights are crucial for the rational design of new, more potent, and selective enzyme inhibitors or receptor ligands based on the 5'-ClDA scaffold. nih.gov

Prediction of Steric and Electronic Effects on Receptor Interactions

The substitution of the 5'-hydroxyl group in adenosine with a chlorine atom to form 5'-Chloro-5'-deoxyadenosine (5'-Cl-5'-dA) introduces significant steric and electronic changes that profoundly influence its interaction with receptors. The chlorine atom, being more lipophilic than the hydroxyl group, alters the compound's solubility and ability to cross cellular membranes. This increased lipophilicity can enhance its bioavailability and distribution in tissues.

Molecular modeling studies have been instrumental in predicting how these changes affect receptor binding. For instance, the chlorine atom's unique electronic environment and its capacity for hydrogen bonding can modify interactions with biological molecules. In the context of adenosine receptors, particularly the A1 subtype, the chloro group at the 5'-position has been shown to enhance binding affinity. Modeling suggests that this chloro group can occupy a hydrophobic pocket within the A1 adenosine receptor, thereby strengthening the bond between the ligand and the receptor.

Design of Novel this compound Analogues

The design and synthesis of novel analogues of this compound are driven by the goal of improving therapeutic properties such as receptor selectivity, potency, and metabolic stability. A common strategy involves modifying the purine (B94841) base or the ribose sugar moiety of the 5'-Cl-5'-dA scaffold.

One successful approach has been the synthesis of N6-substituted derivatives. For example, the introduction of a norbornyl group at the N6-position, resulting in compounds like 5'-chloro-5'-deoxy-(±)-ENBA, has led to highly potent and selective A1 adenosine receptor agonists. The N6-endo-norbornyl substitution contributes to A1 receptor selectivity by creating steric hindrance that prevents interaction with A2A and A3 receptors.

Another avenue of analogue design involves modifications at other positions of the purine ring. For instance, creating derivatives with substitutions at the C2 or C8 positions of the adenine base can modulate receptor affinity and selectivity. acs.orgacs.org Synthetic strategies often involve multi-step processes starting from adenosine or 5'-Cl-5'-dA. google.comgoogle.com These can include nucleophilic displacement of the 5'-chloro group to introduce other functionalities, or the reaction of a modified sugar with a chloropurine followed by further substitutions. researchgate.net

The development of prodrugs is another important design consideration. For instance, creating phosphate (B84403) ester derivatives can improve cell permeability, with the ester group being cleaved by intracellular esterases to release the active compound. mdpi.com The synthesis of these novel analogues is often guided by computational modeling to predict their binding characteristics before undertaking complex synthetic procedures.

In Vitro and In Vivo Assay Systems

Enzyme Kinetic Studies

This compound serves as a valuable tool in enzyme kinetic studies, particularly for enzymes involved in nucleoside and nucleotide metabolism. It is used as a substrate to investigate the specificity and catalytic mechanisms of various enzymes.

One key enzyme studied using 5'-Cl-5'-dA is 5'-methylthioadenosine phosphorylase (MTAP), a tumor suppressor enzyme involved in the methionine salvage pathway. cymitquimica.comchemicalbook.com Kinetic studies with MTAP help in understanding how the enzyme recognizes and processes substrates, which is crucial for designing inhibitors with potential therapeutic applications.

Furthermore, 5'-Cl-5'-dA and its analogues are used to probe the activity of kinases and other enzymes in signaling pathways. For example, studies have shown that 5'-Cl-5'-dA can act as a competitive inhibitor of ATP in phosphorylation reactions. nih.gov In swine platelets, it was found to inhibit the formation of phosphatidylinositol 4-phosphate and phosphatidylinositol 4,5-bisphosphate with IC50 values of 71 and 75 µmol/L, respectively. nih.gov It also inhibited the phosphorylation of pleckstrin and myosin light chain with IC50 values of 75 and 82 µmol/L, respectively. nih.gov These studies provide quantitative data on the inhibitory potency of the compound and help to elucidate its mechanism of action at the enzymatic level.

The table below summarizes the inhibitory effects of this compound on various enzymes.

| Enzyme/Process | Substrate | IC50 (µmol/L) | 95% Confidence Limits (µmol/L) | Type of Inhibition |

| Phosphatidylinositol 4-phosphate formation | ATP | 71 | 60-85 | Competitive |

| Phosphatidylinositol 4,5-bisphosphate formation | ATP | 75 | 62-90 | Competitive |

| Pleckstrin phosphorylation | ATP | 75 | 62-90 | Not specified |

| Myosin light chain phosphorylation | ATP | 82 | 66-102 | Not specified |

Data from a study on swine platelet membranes incubated with [γ-32P]ATP. nih.gov

Cell-Based Assays for Cytotoxicity and Signaling